molecular formula C15H16ClN5O4 B10950517 2-[4-(N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide

2-[4-(N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide

Cat. No.: B10950517
M. Wt: 365.77 g/mol
InChI Key: KHRLLPXBIKOBLV-UHFFFAOYSA-N
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Description

2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is a complex organic compound that features a pyrazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . This intermediate is then reacted with 4-aminophenol to introduce the phenoxy group. The final step involves the acylation of the phenoxy intermediate with acetic anhydride to form the acetamide moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-ethyl-1H-pyrazole-3-carboxamide
  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide
  • 4-Chloro-1-ethyl-1H-pyrazole-3-phenoxyacetamide

Uniqueness

2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is unique due to its combination of a pyrazole ring with a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H16ClN5O4

Molecular Weight

365.77 g/mol

IUPAC Name

[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] 4-chloro-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16ClN5O4/c1-2-21-7-11(16)13(19-21)15(23)25-20-14(18)9-3-5-10(6-4-9)24-8-12(17)22/h3-7H,2,8H2,1H3,(H2,17,22)(H2,18,20)

InChI Key

KHRLLPXBIKOBLV-UHFFFAOYSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N)Cl

Origin of Product

United States

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